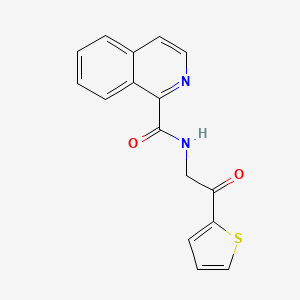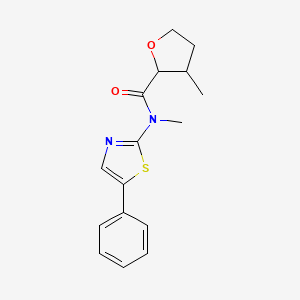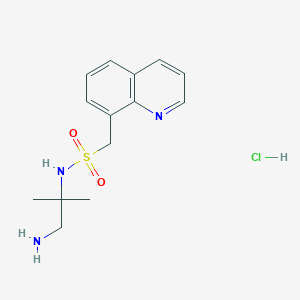
N-(2-oxo-2-thiophen-2-ylethyl)isoquinoline-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxo-2-thiophen-2-ylethyl)isoquinoline-1-carboxamide, commonly known as OTI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OTI belongs to the class of isoquinoline carboxamides and has been studied for its ability to modulate various biological pathways.
Wissenschaftliche Forschungsanwendungen
OTI has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. OTI has also been studied for its anti-inflammatory properties and its ability to modulate the immune system. Additionally, OTI has been investigated for its potential use as an antiviral agent.
Wirkmechanismus
The mechanism of action of OTI is not fully understood, but it is believed to act through multiple pathways. OTI has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and DNA polymerase. It has also been shown to activate the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis. Additionally, OTI has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
OTI has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation. OTI has also been shown to inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation. Additionally, OTI has been shown to modulate the immune system by increasing the production of regulatory T cells.
Vorteile Und Einschränkungen Für Laborexperimente
OTI has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. Additionally, it has been shown to exhibit potent anticancer activity and anti-inflammatory properties. However, there are also limitations to using OTI in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other biological pathways. Additionally, its efficacy may vary depending on the type of cancer or disease being studied.
Zukünftige Richtungen
There are several potential future directions for research on OTI. One area of interest is its potential use as an antiviral agent. OTI has been shown to exhibit antiviral activity against certain viruses, and further research could explore its potential in treating viral infections. Additionally, OTI could be studied for its potential use in combination with other anticancer drugs to enhance their efficacy. Finally, further research is needed to fully understand the mechanism of action of OTI and its potential off-target effects on other biological pathways.
Conclusion:
In conclusion, N-(2-oxo-2-thiophen-2-ylethyl)isoquinoline-1-carboxamide, or OTI, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. It has been studied for its anticancer activity, anti-inflammatory properties, and ability to modulate the immune system. While there are limitations to using OTI in lab experiments, its potential future directions in research make it an interesting compound to study.
Synthesemethoden
OTI can be synthesized through a multi-step process that involves the reaction of isoquinoline-1-carboxylic acid with thiophene-2-carbonyl chloride in the presence of a base to form the intermediate product, 2-(2-thiophen-2-yl)ethylisoquinoline-1-carboxylic acid. This intermediate product is then reacted with oxalyl chloride and further treated with ammonia to yield the final product, OTI.
Eigenschaften
IUPAC Name |
N-(2-oxo-2-thiophen-2-ylethyl)isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-13(14-6-3-9-21-14)10-18-16(20)15-12-5-2-1-4-11(12)7-8-17-15/h1-9H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVMTGJGUXYMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)NCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7640670.png)
![N-cyclopropyl-5-fluoro-N-[(4-hydroxy-3-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7640690.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine](/img/structure/B7640698.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-hydroxyphenyl)methyl]-5-methylpyridine-2-carboxamide](/img/structure/B7640700.png)
![N-[2-(cyclopropylmethylsulfanyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7640708.png)


![1-Ethyl-2-[2-(6-methylpyridin-3-yl)ethyl]-3-(2-pyrrol-1-ylethyl)guanidine;hydroiodide](/img/structure/B7640725.png)
![N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide](/img/structure/B7640727.png)

![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-5-methylpyridine-2-carboxamide](/img/structure/B7640739.png)
![2-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7640742.png)
![N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]propane-1-sulfonamide;hydrochloride](/img/structure/B7640751.png)
![4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7640780.png)